molecular formula C20H30ClN3O3 B1392598 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride CAS No. 1242862-26-5

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride

Cat. No. B1392598
M. Wt: 395.9 g/mol
InChI Key: VUEMWVQDPOEBBW-UHFFFAOYSA-N
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Description

“4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride” is a chemical compound with the molecular formula C20H29N3O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .

Scientific Research Applications

Protein Kinase B Inhibition

  • Novel azepane derivatives were synthesized and evaluated for protein kinase B (PKB-alpha) inhibition. These compounds, including variants of the azepane structure, were tested for their inhibitory activity and plasma stability, showing promising results in inhibiting PKB-alpha (Breitenlechner et al., 2004).

Serotonin Receptor Agonism

  • Several studies explored derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, focusing on their serotonin 4 (5-HT(4)) receptor agonist activity. These studies were aimed at enhancing gastrointestinal motility with varying success in pharmacological profiles and bioavailability (Sonda et al., 2003), (Sonda et al., 2004), (Itoh et al., 1999).

Metabolism Studies

  • Research on the metabolism of various related compounds, including 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, demonstrated the formation of multiple metabolites through different enzymatic pathways. These studies provide insights into the metabolic processes of related compounds in the human body (Hvenegaard et al., 2012).

HIV Research

  • One study focused on a compound structurally similar to 4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride, examining its role as a noncompetitive allosteric antagonist of the CCR5 receptor, showing significant implications for HIV-1 treatment (Watson et al., 2005).

Chemical Synthesis Techniques

  • Research has also focused on developing efficient methods for synthesizing azepanes through reductive amination of carbonyl derivatives, highlighting advancements in chemical synthesis techniques (Wei et al., 2019).

Neuroleptic Agents

  • Substituted benzamides, including piperidine derivatives, were explored for their potential as atypical antipsychotic agents. These compounds showed promising in vitro and in vivo activities, indicating their relevance in psychiatric medicine (Norman et al., 1996).

properties

IUPAC Name

4-[[4-(azepan-1-ylmethyl)piperidine-1-carbonyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3.ClH/c24-19(25)17-5-7-18(8-6-17)21-20(26)23-13-9-16(10-14-23)15-22-11-3-1-2-4-12-22;/h5-8,16H,1-4,9-15H2,(H,21,26)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEMWVQDPOEBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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